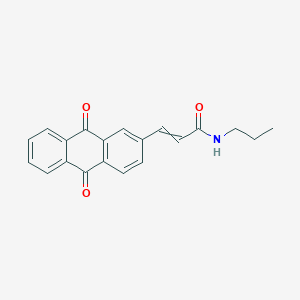![molecular formula C14H17NO8 B14444906 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide CAS No. 77097-85-9](/img/structure/B14444906.png)
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide is a combination of two distinct chemical entities. The first part, 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one , is a derivative of ascorbic acid (vitamin C), known for its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
- This compound can be synthesized from glucose through a series of oxidation and reduction reactions. The key steps involve the oxidation of glucose to gluconic acid, followed by lactonization and reduction to form ascorbic acid derivatives .
-
N-(4-hydroxyphenyl)acetamide
- Paracetamol is typically synthesized from p-aminophenol. The process involves the acetylation of p-aminophenol using acetic anhydride under acidic conditions to yield paracetamol .
Industrial Production Methods
- Industrial production of paracetamol involves the catalytic hydrogenation of nitrobenzene to p-aminophenol, followed by acetylation. This method is preferred due to its cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one: undergoes oxidation to form dehydroascorbic acid.
N-(4-hydroxyphenyl)acetamide: can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas.
Acetylating agents: Acetic anhydride.
Major Products
Dehydroascorbic acid: from oxidation of ascorbic acid.
NAPQI: from oxidation of paracetamol.
Scientific Research Applications
Chemistry
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one: is used as a reducing agent and antioxidant in various chemical reactions.
N-(4-hydroxyphenyl)acetamide: is used as a standard for calibrating analytical instruments.
Biology
- Ascorbic acid derivatives are studied for their role in collagen synthesis and immune function .
- Paracetamol is extensively researched for its analgesic and antipyretic properties .
Medicine
- Ascorbic acid is used in the treatment of scurvy and as a dietary supplement .
- Paracetamol is widely used for pain relief and fever reduction .
Industry
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid: Similar antioxidant properties but lacks the acetyl group present in the derivative.
Phenacetin: An analgesic similar to paracetamol but with higher toxicity.
Uniqueness
- The combination of antioxidant and analgesic properties makes this compound unique. It offers both the benefits of ascorbic acid and paracetamol, potentially providing enhanced therapeutic effects .
Properties
CAS No. |
77097-85-9 |
|---|---|
Molecular Formula |
C14H17NO8 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2.C6H8O6/c1-6(10)9-7-2-4-8(11)5-3-7;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,11H,1H3,(H,9,10);2,5,7-10H,1H2/t;2-,5?/m.0/s1 |
InChI Key |
HELXRYBDWVFIHB-XHRAKXRYSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O.C([C@@H](C1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


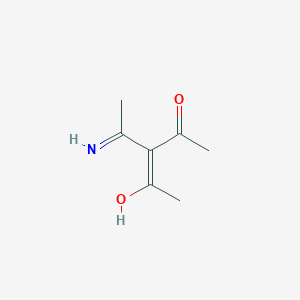
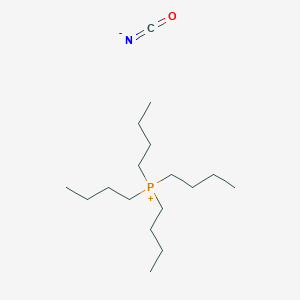

![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

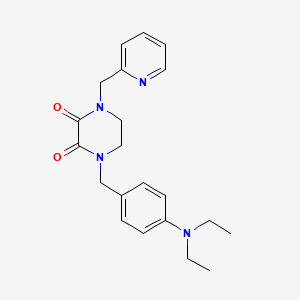
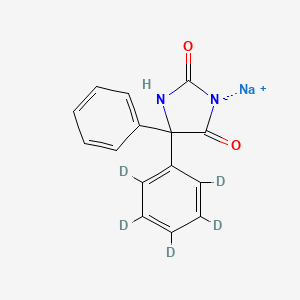
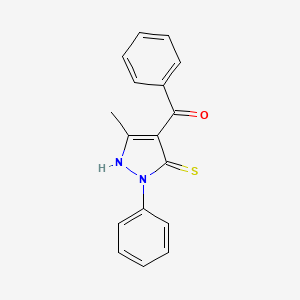

![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)
